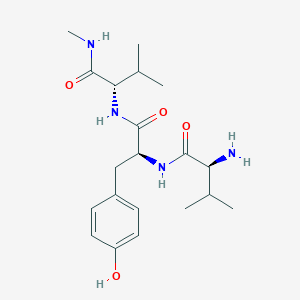
L-Valyl-L-tyrosyl-N-methyl-L-valinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valyl-L-tyrosyl-N-methyl-L-valinamide is a synthetic peptide compound composed of three amino acids: valine, tyrosine, and N-methylvaline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-tyrosyl-N-methyl-L-valinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The amino acids are activated using coupling reagents such as HBTU or DIC and then added to the resin-bound peptide chain.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, such as HPLC, to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
L-Valyl-L-tyrosyl-N-methyl-L-valinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the peptide bonds or specific side chains.
Substitution: Nucleophilic substitution reactions can occur at the amide bonds or side chains.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can result in the cleavage of peptide bonds.
Wissenschaftliche Forschungsanwendungen
L-Valyl-L-tyrosyl-N-methyl-L-valinamide has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of peptide-based materials and coatings.
Wirkmechanismus
The mechanism of action of L-Valyl-L-tyrosyl-N-methyl-L-valinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved depend on the specific target and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Valyl-L-tyrosyl-L-valine: Similar structure but lacks the N-methyl group.
L-Valyl-L-phenylalanine: Contains phenylalanine instead of tyrosine.
L-Valyl-L-tyrosyl-L-tryptophan: Contains tryptophan instead of N-methylvaline.
Uniqueness
L-Valyl-L-tyrosyl-N-methyl-L-valinamide is unique due to the presence of the N-methyl group, which can influence its binding affinity and specificity for certain targets. This modification can also affect the compound’s stability and resistance to enzymatic degradation.
Eigenschaften
CAS-Nummer |
64834-47-5 |
|---|---|
Molekularformel |
C20H32N4O4 |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
(2S)-2-amino-N-[(2S)-3-(4-hydroxyphenyl)-1-[[(2S)-3-methyl-1-(methylamino)-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C20H32N4O4/c1-11(2)16(21)19(27)23-15(10-13-6-8-14(25)9-7-13)18(26)24-17(12(3)4)20(28)22-5/h6-9,11-12,15-17,25H,10,21H2,1-5H3,(H,22,28)(H,23,27)(H,24,26)/t15-,16-,17-/m0/s1 |
InChI-Schlüssel |
GBNCLOFWCFXLNF-ULQDDVLXSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)NC)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


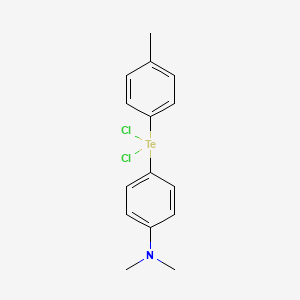
![Methyl 7-[2-oxo-5-(3-oxooct-1-EN-1-YL)pyrrolidin-1-YL]heptanoate](/img/structure/B14479716.png)

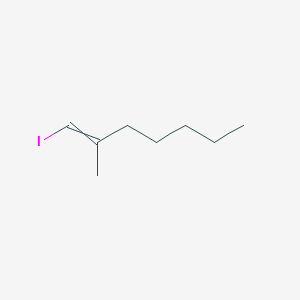
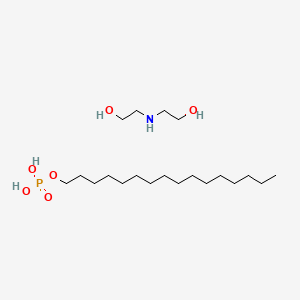
![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)
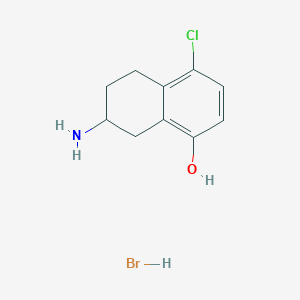

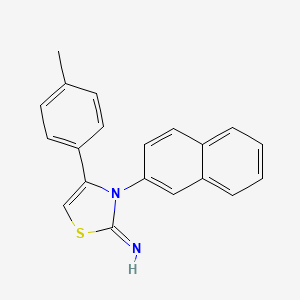

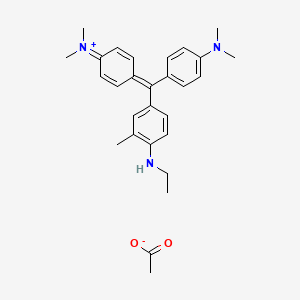


![5-[(E)-[4-[(E)-(8-hydroxy-5-quinolyl)azo]phenyl]azo]quinolin-8-ol](/img/structure/B14479771.png)
